molecular formula C20H24N4O3S B4575755 N-[2-(dimethylamino)ethyl]-2-methyl-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide

N-[2-(dimethylamino)ethyl]-2-methyl-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide

Cat. No.: B4575755
M. Wt: 400.5 g/mol
InChI Key: XXIDKWFVXLRFGX-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-2-methyl-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24N4O3S and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.15691181 g/mol and the complexity rating of the compound is 701. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Applications

A study by Ghorab et al. (2017) demonstrated the synthesis of novel derivatives carrying the sulfonamide moiety, showcasing significant antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens. The synthesized compounds displayed higher activity compared to reference drugs in some cases, underlining their potential as antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Photodynamic Therapy for Cancer

Pişkin et al. (2020) reported on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit high singlet oxygen quantum yields, making them promising candidates for Type II photosensitizers in photodynamic therapy for cancer treatment. Their photophysical and photochemical properties suggest a potential for significant clinical applications in treating various cancers (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition Studies

Lolak et al. (2020) investigated a series of novel benzenesulfonamides for their antioxidant properties and ability to inhibit crucial enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. The compounds exhibited moderate to strong inhibitory activity, highlighting their therapeutic potential (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020).

Oxidative Cross-Coupling Reactions

Miura et al. (1998) explored the use of N-(2‘-Phenylphenyl)benzenesulfonamides in oxidative cross-coupling reactions with acrylate esters to produce derivatives with potential bioactive properties. These reactions demonstrate the compound's utility in synthetic organic chemistry, providing pathways to novel structures (Miura, Tsuda, Satoh, Pivsa‐Art, & Nomura, 1998).

Synthesis of Novel Schiff Bases

A study by Alyar et al. (2019) involved the synthesis and characterization of new Schiff bases derived from sulfamethoxazole and sulfisoxazole, exhibiting inhibitory effects on various enzyme activities. This research highlights the compound's role in developing potential therapeutic agents through structural modification (Alyar, Şen, Özmen, Alyar, Adem, & Şen, 2019).

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-methyl-5-(3-methyl-4-oxophthalazin-1-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-14-9-10-15(13-18(14)28(26,27)21-11-12-23(2)3)19-16-7-5-6-8-17(16)20(25)24(4)22-19/h5-10,13,21H,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIDKWFVXLRFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C)S(=O)(=O)NCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(dimethylamino)ethyl]-2-methyl-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide
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N-[2-(dimethylamino)ethyl]-2-methyl-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide
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N-[2-(dimethylamino)ethyl]-2-methyl-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide
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N-[2-(dimethylamino)ethyl]-2-methyl-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide
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N-[2-(dimethylamino)ethyl]-2-methyl-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide
Reactant of Route 6
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N-[2-(dimethylamino)ethyl]-2-methyl-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide

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